Cas no 1156264-10-6 (3,4-Difluoro-N-(2-hydroxypropyl)benzamide)

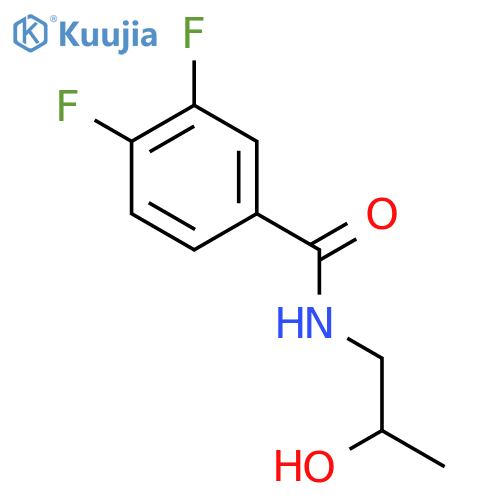

1156264-10-6 structure

商品名:3,4-Difluoro-N-(2-hydroxypropyl)benzamide

CAS番号:1156264-10-6

MF:C10H11F2NO2

メガワット:215.19664978981

MDL:MFCD11936927

CID:1057074

3,4-Difluoro-N-(2-hydroxypropyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

- C10H11F2NO2

- 5733AJ

- TRA0028730

- SY019335

- AX8269206

-

- MDL: MFCD11936927

- インチ: 1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)

- InChIKey: AXSHANRGIKUWJU-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C([H])(C([H])([H])[H])O[H])=O)F

計算された属性

- せいみつぶんしりょう: 215.07600

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 226

- トポロジー分子極性表面積: 49.3

じっけんとくせい

- PSA: 52.82000

- LogP: 1.65020

3,4-Difluoro-N-(2-hydroxypropyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130771-1g |

3,4-difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 97% | 1g |

$296 | 2023-01-12 | |

| Ambeed | A299184-1g |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 95% | 1g |

$238.0 | 2024-04-26 | |

| 1PlusChem | 1P000GQO-250mg |

Benzamide, 3,4-difluoro-N-(2-hydroxypropyl)- |

1156264-10-6 | ≥95% | 250mg |

$140.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522517-250mg |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 98% | 250mg |

¥882.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D781540-0.1g |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 95% | 0.1g |

$100 | 2024-07-20 | |

| eNovation Chemicals LLC | D254818-1g |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 97% | 1g |

$416 | 2025-02-19 | |

| eNovation Chemicals LLC | D254818-0.25g |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 97% | 0.25g |

$265 | 2023-09-03 | |

| TRC | D446298-2.5mg |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 2.5mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D446298-25mg |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 25mg |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D254818-1g |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide |

1156264-10-6 | 97% | 1g |

$416 | 2025-02-21 |

3,4-Difluoro-N-(2-hydroxypropyl)benzamide 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1156264-10-6 (3,4-Difluoro-N-(2-hydroxypropyl)benzamide) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1156264-10-6)3,4-Difluoro-N-(2-hydroxypropyl)benzamide

清らかである:99%

はかる:1g

価格 ($):214.0